molecular formula C16H16N6O2 B5614198 N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-5-isopropylpyrazolo[1,5-a]pyrimidin-7-amine

N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-5-isopropylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B5614198
M. Wt: 324.34 g/mol
InChI Key: QSUUDRLKBBRZGK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves multistep processes that include the formation of the core structure followed by various functionalization reactions. One efficient approach to synthesize substituted pyrazolo[1,5-a]pyrimidine derivatives employs ultrasound irradiation in aqueous media, utilizing KHSO4 as a catalyst. This method highlights the importance of selecting appropriate starting materials and conditions to achieve the desired regioselectivity and yield of the target compound (Kaping, Helissey, & Vishwakarma, 2020).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives has been elucidated through techniques such as X-ray crystallography, which provides insight into the arrangement of atoms within the molecule and their spatial orientation. These structural analyses reveal critical features, such as the planarity of the aromatic system and the orientation of substituents, which are essential for understanding the compound's chemical reactivity and interactions with biological targets (Drev et al., 2014).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidine derivatives participate in various chemical reactions that enable the introduction or modification of functional groups, thereby altering their physical and chemical properties. These reactions include nucleophilic substitutions, cycloadditions, and electrophilic additions. The chemical reactivity is influenced by the electronic nature of the substituents and the structural framework of the pyrazolo[1,5-a]pyrimidine core. The ability to undergo diverse chemical transformations makes these compounds versatile intermediates in organic synthesis (Gopalsamy et al., 2005).

Physical Properties Analysis

The physical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in drug development and material science. These properties can be tailored by modifying the molecular structure, for instance, through the introduction of specific functional groups or the formation of salts. Understanding the relationship between the molecular structure and physical properties is essential for designing compounds with desirable physicochemical characteristics (Soliman, Shafik, & Darwish, 1982).

Chemical Properties Analysis

The chemical properties of pyrazolo[1,5-a]pyrimidine derivatives, including acidity, basicity, and reactivity towards various reagents, are determined by the electronic environment created by the substituents on the pyrazolo[1,5-a]pyrimidine scaffold. These properties influence the compound's behavior in chemical reactions and its interaction with biological targets. Detailed studies on these chemical properties facilitate the rational design of compounds with desired biological activities and chemical stabilities (Ivachtchenko et al., 2011).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Compounds with similar structures have been found to inhibit certain enzymes or interact with various receptors .

Future Directions

Future research could involve further exploration of the compound’s biological activity and potential therapeutic applications. Additionally, modifications could be made to the compound’s structure to optimize its activity and reduce any potential toxicity .

properties

IUPAC Name

N-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2/c1-10(2)11-8-15(22-14(19-11)5-6-18-22)17-9-13-20-16(24-21-13)12-4-3-7-23-12/h3-8,10,17H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUUDRLKBBRZGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=NN2C(=C1)NCC3=NOC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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